N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide
Description
Historical Evolution of Sulfonamide Research
The discovery of sulfonamides in the early 20th century marked a paradigm shift in antimicrobial therapy. In 1932, Gerhard Domagk’s identification of prontosil —a red azo dye derivative—as an effective antibacterial agent laid the groundwork for systemic antibiotic use. Prontosil’s active metabolite, sulfanilamide , became the first broadly effective sulfonamide antibiotic, demonstrating efficacy against streptococcal infections and reducing mortality rates in conditions like puerperal sepsis. This breakthrough catalyzed the "sulfa craze," with hundreds of derivatives synthesized indiscriminately until regulatory frameworks like the 1938 U.S. Federal Food, Drug, and Cosmetic Act enforced safety and efficacy standards.
Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS) , a key enzyme in bacterial folate synthesis. Their bacteriostatic mechanism, which exploits differences in folate acquisition between prokaryotes and humans, remains foundational to antimicrobial design. By the 1940s, sulfonamides were overshadowed by penicillin but regained relevance through synergistic combinations with trimethoprim , which targets dihydrofolate reductase (DHFR). This combination, exemplified by co-trimoxazole , mitigates resistance by dual inhibition of folate pathway enzymes.
The structural plasticity of sulfonamides has enabled diverse therapeutic applications beyond antibacterials, including anticonvulsants (e.g., sultiame ), diuretics (e.g., furosemide ), and COX-2 inhibitors (e.g., celecoxib ). This versatility underscores their enduring role in medicinal chemistry.
Significance of Cyclopropyl-Substituted Sulfonamides in Medicinal Chemistry
Cyclopropane rings, characterized by high ring strain and unique stereoelectronic properties, are increasingly incorporated into drug candidates to enhance metabolic stability and binding affinity. The synthesis of cyclopropyl sulfonamides , as detailed in patent WO2009053281A1, involves a three-step process:
- Reaction of cyclopropane sulfonyl chloride with tert-butylamine to form N-tert-butyl-3-chloropropyl sulfonamide.
- Ring closure using n-alkyl lithium reagents to yield cyclopropane sulfonic acid tert-butylamide.
- Acid-mediated cleavage of the tert-butyl group to produce cyclopropyl sulfonamide.
This methodology highlights the feasibility of integrating cyclopropane motifs into sulfonamide scaffolds. The cyclopropyl group’s rigid geometry and sp³ hybridization improve pharmacokinetic properties by reducing conformational flexibility, thereby enhancing target engagement. For example, cyclopropane-containing analogs of crizotinib exhibit improved kinase inhibition profiles due to optimized hydrophobic interactions.
Current Research Landscape for Pyridyl-Methyl Sulfonamide Derivatives
Pyridyl-methyl sulfonamides combine the sulfonamide pharmacophore with pyridine’s aromatic heterocycle, which augments solubility and facilitates π-π stacking interactions with biological targets. The pyridin-3-yl moiety, in particular, is prevalent in kinase inhibitors and G protein-coupled receptor (GPCR) modulators due to its ability to anchor ligands in ATP-binding pockets or allosteric sites.
Recent advances in N-[(6-cyclopropylpyridin-3-yl)methyl] sulfonamides leverage both cyclopropane’s stability and pyridine’s electronic properties. For instance, derivatives bearing tetramethylbenzene sulfonamide groups exhibit enhanced lipophilicity, promoting blood-brain barrier penetration for central nervous system (CNS) targets. Computational studies suggest that the 2,3,5,6-tetramethyl substitution pattern on the benzene ring minimizes oxidative metabolism, prolonging half-life in vivo.
Research Objectives and Scientific Rationale
The primary objective of studying N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is to explore its dual functionality as a sulfonamide-based therapeutic agent with optimized physicochemical properties. Key research questions include:
- How does the cyclopropyl-pyridylmethyl moiety influence target selectivity compared to traditional sulfonamides?
- Can the tetramethylbenzene sulfonamide group mitigate common limitations like solubility or metabolic instability?
This compound’s design rationale hinges on merging historical insights from sulfonamide research with modern strategies in fragment-based drug design. By systematically evaluating its synthesis, structure-activity relationships (SAR), and in vitro efficacy, researchers aim to advance sulfonamide chemistry into novel therapeutic domains.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-12-9-13(2)15(4)19(14(12)3)24(22,23)21-11-16-5-8-18(20-10-16)17-6-7-17/h5,8-10,17,21H,6-7,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELOQTSVPUDRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclopropanation of a suitable pyridine derivative. Common reagents for this reaction include diazomethane or cyclopropylcarbene precursors under acidic or basic conditions.
Sulfonamide Formation: The intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyridine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonamide-containing molecules with biological targets. It may also serve as a lead compound in the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Medicine
Medicinally, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent or as a scaffold for the development of other therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the sulfonamide group.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with molecular targets through the sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their function. The cyclopropyl and pyridine moieties may also contribute to binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target proteins.
Comparison with Similar Compounds
(a) Steric Effects
- High-potency compounds (e.g., Target Compound, Compounds 4, 9): Methyl groups at meta positions on the benzene ring enhance activity by occupying sterically favorable regions (yellow CoMFA contours) . The cyclopropyl group on the pyridine in the target compound further optimizes steric fit.
- Low-potency compounds (e.g., Compounds 6, 11): Absence of methyl groups or bulky substituents (e.g., chlorine) disrupts optimal binding.
(b) Electrostatic Interactions
- Sulfonamide oxygen atoms (red CoMFA contours) and NH groups (blue contours) are critical for hydrogen bonding and charge complementarity. The target compound’s sulfonamide group aligns with these regions, unlike Compounds 6 and 16, where nitro or hydroxyl groups introduce unfavorable electrostatic profiles .
(c) Aromatic Substitution Patterns
- Methyl groups on the benzene ring (e.g., 2,3,5,6-tetramethyl in the target compound) enhance hydrophobic interactions with target proteins. In contrast, unsubstituted or minimally substituted analogs (e.g., Compound 6) lack this advantage.
Mechanistic Insights from CoMFA
- Magenta and cyan contours near the sulfonamide oxygen and NH groups correlate with high cytotoxicity in the target compound and analogs (Compounds 4, 9, 13, 20). These regions likely represent pharmacophoric elements required for target engagement .
- Yellow contours at meta positions of the benzene ring in high-potency compounds suggest steric tolerance for methyl groups, while their absence in low-potency compounds (e.g., Compound 6) explains reduced activity.
Q & A
Q. Methodological steps :
Repeat in vitro assays with serum-containing media to mimic physiological conditions.
Perform pharmacokinetic studies (Cmax, AUC) to correlate exposure and efficacy.
Synthesize fluorinated analogs to track biodistribution via PET imaging .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Store at −20°C under nitrogen to prevent hydrolysis.
- Dispose of waste via incineration (≥1000°C) to avoid environmental release of sulfonamide residues .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
Core modifications : Replace cyclopropyl with other strained rings (e.g., bicyclo[2.2.1]heptane) to assess steric tolerance.
Substituent variation : Introduce electron-withdrawing groups (e.g., CF₃) on the benzene ring to modulate electronic effects.
Biological assays : Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with MIC (minimum inhibitory concentration) determination.
Table 2: Example SAR data for analogs
| Analog | MIC (S. aureus) (µg/mL) | logP |
|---|---|---|
| Parent compound | 8.5 | 3.5 |
| CF₃-substituted | 2.1 | 4.2 |
| Bicycloheptane analog | 12.3 | 4.8 |
Advanced: What computational tools predict this compound’s pharmacokinetics?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption (Caco-2 permeability), metabolism (CYP450 isoforms), and toxicity (hERG inhibition).
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., dihydropteroate synthase for antimicrobial activity) using GROMACS or AMBER .
Basic: How to validate compound purity before biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
